molecular formula C15H17NO8 B1195163 5-Hydroxy-6-methoxyindole glucuronide CAS No. 77463-71-9

5-Hydroxy-6-methoxyindole glucuronide

Cat. No. B1195163
CAS RN: 77463-71-9
M. Wt: 339.3 g/mol
InChI Key: MLRMPLSCFCMXGJ-DKBOKBLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methoxyindole glucuronide, also known as 5-H-6-mig, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 5-Hydroxy-6-methoxyindole glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy-6-methoxyindole glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
5-hydroxy-6-methoxyindole glucuronide is a glycoside.

Scientific Research Applications

Metabolite Identification and Melanoma Research

5-Hydroxy-6-methoxyindole glucuronide has been identified as a significant metabolite in melanoma research. A study by Wakamatsu and Ito (1990) found its presence in the urine of melanoma patients, where it was identified as an ester glucuronide and sulfate conjugate of related indolic compounds (Wakamatsu & Ito, 1990). Another study by Pavel et al. (1981) also confirmed the presence of 5-hydroxy-6-methoxyindole glucuronide in melanotic urine, emphasizing its relevance in melanoma diagnostics (Pavel et al., 1981).

Insights into Metabolic Processes

In the study of metabolic processes, this compound has been shown to be a significant metabolite. Agurell et al. (1969) investigated its role in the metabolism of 5-methoxy-N,N-dimethyltryptamine-14C in rats, providing insights into its metabolic pathways and excretion profiles (Agurell et al., 1969).

Potential Medical Applications

Research has explored its potential medical applications, notably in the context of glucose metabolism and diabetes management. Hanson et al. (1969) examined the inhibition of gluconeogenesis by related compounds, highlighting the therapeutic potential of these metabolites in metabolic disorders (Hanson et al., 1969). Yan (2018) also suggested the reexploration of related compounds, including 5-hydroxy-6-methoxyindole glucuronide, for their antidiabetic properties (Yan, 2018).

Neurological and Ocular Studies

Further studies have also investigated its role in neurological and ocular health. Besharse and Dunis (1983) explored the relationship between methoxyindole metabolism and photoreceptor metabolism in the context of eye health (Besharse & Dunis, 1983).

properties

CAS RN

77463-71-9

Product Name

5-Hydroxy-6-methoxyindole glucuronide

Molecular Formula

C15H17NO8

Molecular Weight

339.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-methoxy-1H-indol-5-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C15H17NO8/c1-22-8-5-7-6(2-3-16-7)4-9(8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-5,10-13,15-19H,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

MLRMPLSCFCMXGJ-DKBOKBLXSA-N

Isomeric SMILES

COC1=C(C=C2C=CNC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O

Other CAS RN

77463-71-9

physical_description

Solid

synonyms

5-H-6-MIG
5-hydroxy-6-methoxyindole glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 2
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 3
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 4
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 5
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 6
5-Hydroxy-6-methoxyindole glucuronide

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